1,2-Naphthalenedione, 6-methyl-
Description
Historical Context and Discovery within Naphthoquinone Chemistry
The study of naphthoquinones has a rich history, with natural derivatives like lawsone and juglone (B1673114) being among the first to be investigated. jst.go.jp These compounds were initially recognized for their dyeing properties. jst.go.jp The core structure of naphthoquinones, a naphthalene (B1677914) ring with two carbonyl groups, exists in two isomeric forms: 1,2-naphthoquinone (B1664529) and 1,4-naphthoquinone (B94277). wikipedia.orgnih.gov
The synthesis of the parent compound, 1,2-naphthoquinone, is typically achieved through the oxidation of 1,2-aminonaphthol in an acidic solution. orgsyn.org The introduction of a methyl group at the 6-position of the 1,2-naphthalenedione structure gives rise to the specific compound of interest. While the broader class of naphthoquinones has been known for a considerable time, the specific focus on and synthesis of substituted derivatives like 6-methyl-1,2-naphthalenedione are outcomes of more recent and targeted research efforts. For instance, research into 2- and 6-methyl-1,4-naphthoquinone (B15433) derivatives as potential bioreductive alkylating agents highlights the exploration of methylated naphthoquinones in medicinal chemistry. acs.orgnih.gov
Significance and Research Trajectory of Substituted Naphthoquinones
Substituted naphthoquinones are a significant and versatile class of compounds in the pharmaceutical landscape, demonstrating a wide array of biological activities. frontiersin.org The addition of different functional groups to the basic naphthoquinone structure can modulate its physicochemical properties and, consequently, its biological activity. nih.gov This has led to extensive research into creating and evaluating new derivatives for various therapeutic applications. frontiersin.org
The research trajectory for substituted naphthoquinones has been propelled by their potential as antimicrobial and anticancer agents. nih.govfrontiersin.org The ability of these compounds to interfere with the electron transport chain in both eukaryotic and prokaryotic cells underscores their broad-spectrum potential. frontiersin.org The modification of the naphthoquinone core is a key strategy to enhance their pharmacological profiles. nih.gov For example, structure-activity relationship (SAR) studies on substituted 1,4-naphthoquinones have been conducted to improve their anticancer properties. elsevierpure.com The substitution pattern on the naphthoquinone moiety, including the position of methyl groups, can play a crucial role in the observed biological activity by affecting redox potentials and pro-oxidant activities. nih.gov
Current Academic Landscape and Research Gaps Pertaining to 1,2-Naphthalenedione, 6-methyl-
The current academic landscape reveals a broad interest in naphthoquinones for their potential in drug development. frontiersin.org However, much of the published research focuses on the 1,4-naphthoquinone isomer and its derivatives. jst.go.jpelsevierpure.comwikipedia.org While there is research on methylated naphthoquinones, such as 2- and 6-methyl-1,4-naphthoquinone, specific and in-depth studies on 6-methyl-1,2-naphthalenedione are less common. acs.orgnih.gov
A significant portion of the research on 1,2-naphthoquinone itself revolves around its role as a metabolite of naphthalene and its potential genotoxicity. taylorandfrancis.comnih.gov Studies have investigated its ability to form DNA adducts, suggesting a mechanism of toxicity that is not solely based on oxidative stress. taylorandfrancis.com
A clear research gap exists in the comprehensive investigation of 1,2-Naphthalenedione, 6-methyl-. While the synthesis and biological evaluation of various substituted naphthoquinones are ongoing, dedicated studies to elucidate the unique chemical properties and biological activities of this specific isomer are needed. Future research could focus on regioselective synthetic methodologies to access polysubstituted 2-methyl-1,4-naphthoquinone derivatives, which could be adapted for the 1,2-isomer. researchgate.net Furthermore, a deeper understanding of how the 6-methyl substitution on the 1,2-naphthalenedione backbone influences its interaction with biological targets would be a valuable contribution to the field.
Structure
3D Structure
Properties
CAS No. |
52749-61-8 |
|---|---|
Molecular Formula |
C11H8O2 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
6-methylnaphthalene-1,2-dione |
InChI |
InChI=1S/C11H8O2/c1-7-2-4-9-8(6-7)3-5-10(12)11(9)13/h2-6H,1H3 |
InChI Key |
MTSMWQUGXMUFRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(=O)C=C2 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 1,2 Naphthalenedione, 6 Methyl and Its Derivatives
Established Synthetic Routes and Reaction Pathways
Established methods for the synthesis of the naphthoquinone scaffold primarily rely on the oxidation of more reduced precursors, such as naphthalenes and naphthols, or the construction of the bicyclic system through cyclization and annulation reactions. The regioselective placement of substituents, like the methyl group in the target compound, is a critical consideration in these pathways.
Oxidative Approaches to Naphthoquinone Core Formation
The oxidation of substituted naphthols is a common and effective method for the formation of the naphthoquinone core. For the synthesis of 6-methyl-1,2-naphthalenedione, the most logical precursor would be 6-methyl-2-naphthol. The challenge lies in achieving selective oxidation to the 1,2-quinone, as oxidation of naphthols can often lead to the more stable 1,4-quinone isomer or other byproducts.
One of the classic methods for preparing 1,2-naphthoquinones involves the oxidation of 1-amino-2-naphthols. While this is a viable route for the parent 1,2-naphthoquinone (B1664529), its application to the 6-methyl derivative would require the synthesis of 1-amino-6-methyl-2-naphthol as a key intermediate.
The oxidation of 2-methyl-1-naphthol (B1210624) to 2-methyl-1,4-naphthoquinone (menadione) is a well-studied industrial process and offers insights into the reagents and conditions that can be employed for such transformations. nih.govacademie-sciences.fr These reactions often utilize oxidizing agents like chromic acid, though this method generates significant chromium-containing waste. academie-sciences.fr More environmentally benign approaches for the oxidation of 2-methyl-1-naphthol to menadione (B1676200) have been explored, using tert-butyl hydroperoxide (TBHP) as the oxidant in the presence of a catalyst. academie-sciences.fr These studies highlight that the formation of the isomeric 6-methyl-1,4-naphthoquinone (B15433) can be a competing pathway in the oxidation of 2-methylnaphthalene (B46627), underscoring the importance of starting with a pre-functionalized naphthalene (B1677914) ring to control regioselectivity. academie-sciences.fr
A study on the oxidation of 4-methoxy-2-methyl-1-naphthol resulted in the formation of a methoxy-1,2-naphthaquinone, demonstrating that under specific conditions, the 1,2-dione can be obtained from a substituted naphthol. researchgate.net This suggests that the direct oxidation of 6-methyl-2-naphthol could potentially yield the desired 6-methyl-1,2-naphthalenedione, although yields and selectivity would need to be optimized.
Table 1: Examples of Oxidative Conditions for Naphthoquinone Synthesis
| Starting Material | Oxidizing Agent | Catalyst/Conditions | Product | Yield | Reference |
| 2-methyl-1-naphthol | tert-Butyl hydroperoxide | Fe-containing catalyst | 2-methyl-1,4-naphthoquinone | 59% selectivity at 95% conversion | academie-sciences.fr |
| 4-methoxy-2-methyl-1-naphthol | Not specified | Not specified | 4-methoxy-1,2-naphthoquinone | 4.4% | researchgate.net |
Cyclization and Annulation Methodologies
The construction of the naphthoquinone framework through cyclization and annulation reactions offers an alternative approach where the substitution pattern can be established early in the synthetic sequence. These methods often involve the reaction of a suitably substituted benzene (B151609) derivative with a four-carbon component to build the second ring.
While specific examples leading directly to 6-methyl-1,2-naphthalenedione are scarce, the general principles of these reactions are well-established. For instance, a ruthenium-catalyzed [3+2] cascade annulation of aromatic aldehydes with acrylates has been developed for the construction of indene (B144670) frameworks, which could potentially be further elaborated to form the naphthalene ring system. researchgate.net
Regioselective Functionalization Techniques for Methyl Group Introduction
The introduction of the methyl group at the C-6 position requires a high degree of regiocontrol. This can be achieved either by starting with a molecule that already contains the methyl group in the desired position or by the selective functionalization of a naphthalene precursor.
The synthesis of 6-methoxy-2-naphthol (B1581671) is well-documented and can serve as a key starting point. orgsyn.org This compound can be prepared from 2-naphthol (B1666908) through bromination and subsequent methylation. orgsyn.org The methoxy (B1213986) group can then be potentially converted to a methyl group, or the 6-methoxy-2-naphthol can be used as a precursor for oxidation, followed by demethylation.
Another approach involves the synthesis of 6-methoxy-2-naphthaldehyde (B117158) from 2-methoxynaphthalene. google.com This aldehyde could then be subjected to reactions to introduce the necessary functionalities for the formation of the 1,2-dione.
Novel Synthetic Approaches and Green Chemistry Principles in 1,2-Naphthalenedione, 6-methyl- Synthesis
Recent advances in synthetic chemistry offer more efficient and environmentally friendly alternatives to traditional methods. Catalytic transformations and continuous flow synthesis are at the forefront of these developments.
Catalytic Transformations and Their Efficiency
Catalytic methods offer the potential for higher selectivity and efficiency while reducing waste. Metal-catalyzed reactions, in particular, have been widely used in the synthesis of complex organic molecules. For the synthesis of naphthoquinones, catalytic oxidation reactions are of significant interest.
A metal-free, Brønsted acid-catalyzed formal [3+2] annulation of quinone monoacetals with 2-naphthols has been reported for the synthesis of naphtho[2,1-b]benzofuran derivatives. epa.gov While not directly producing a 1,2-naphthalenedione, this methodology demonstrates the power of catalysis in constructing complex ring systems from naphthol precursors.
Photocatalytic reactions also present a promising avenue. The photochemical interaction between quinones and alkynes has been studied under both catalytic and non-catalytic conditions, leading to the formation of various fused ring systems. rsc.orgnih.gov These light-triggered reactions could potentially be adapted for the synthesis of functionalized naphthoquinones.
Flow Chemistry and Continuous Synthesis Protocols
Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The continuous synthesis of quinones has been explored, particularly in the context of their use in organic redox flow batteries. dtu.dk
A thesis on the automated flow synthesis of quinones discusses the use of Michael addition reactions for the derivatization of naphthoquinones in a flow setup. dtu.dk While this work focuses on the functionalization of existing quinones, the principles of flow chemistry could be applied to the synthesis of the 6-methyl-1,2-naphthalenedione precursor, 6-methyl-2-naphthol, and its subsequent oxidation in a continuous manner. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to improved yields and selectivity for the desired 1,2-quinone isomer.
Biocatalytic and Chemoenzymatic Syntheses
The intersection of biology and chemistry has opened new avenues for the synthesis of complex molecules like 1,2-naphthalenedione derivatives. These approaches leverage the high selectivity and efficiency of enzymes to perform transformations that are often challenging to achieve through traditional chemical methods.
Biocatalytic approaches often utilize whole-cell systems or isolated enzymes to carry out specific reactions. For instance, certain microorganisms have been identified that can perform enantioselective reductions of related acetonaphthone precursors. While not directly synthesizing 6-methyl-1,2-naphthalenedione, these methods highlight the potential for microbial systems in generating chiral intermediates that could be further elaborated. For example, the yeast Candida viswanathii has been shown to reduce 1-acetonaphthone to (S)-(-)-1-(1′-naphthyl) ethanol (B145695) with high conversion and enantiomeric excess. researchgate.net Similarly, Pichia kudriavzevii and Rhodotorula glutinis have also been employed for the bioreduction of acetonaphthone derivatives. researchgate.net The initial step in the microbial catabolism of 1-naphthol (B170400) in Sphingobium sp. strain B2 involves a two-component flavin-dependent monooxygenase, NdcA1A2, which catalyzes the ortho-hydroxylation to produce 1,2-dihydroxynaphthalene. nih.gov This enzymatic transformation provides a biological precedent for the formation of the 1,2-dioxygenated naphthalene core.
Chemoenzymatic synthesis combines the precision of biocatalysis with the practicality of conventional organic synthesis. A notable example is the preparation of (4aS,5S)-4,4a,5,6,7,8-hexahydro-5-hydroxy-4a-methylnaphthalen-2(3H)-one, a related bicyclic system. nih.gov This synthesis utilized the enzyme alcalase for a highly enantioselective hydrolysis of a butanoate ester, demonstrating the power of enzymes in establishing key stereocenters. nih.gov Such strategies, while not directly yielding 6-methyl-1,2-naphthalenedione, provide a blueprint for how enzymatic reactions can be integrated into multi-step sequences to access complex naphthalene-based structures. The broader field of chemoenzymatic synthesis of natural products showcases the diverse applications of enzymes, including oxidations, reductions, and carbon-carbon bond formations, which could be conceptually applied to the synthesis of the target molecule. nih.gov
Derivatization and Structural Modification of 1,2-Naphthalenedione, 6-methyl-
The modification of the 6-methyl-1,2-naphthalenedione scaffold is crucial for exploring its chemical space and developing new functionalities. These modifications can range from simple functional group interconversions to the construction of complex hybrid molecules.
Regioselective Substitutions and Functional Group Interconversions
Regioselective reactions are paramount in modifying the naphthalenedione core without ambiguity. The inherent reactivity of the quinone system and the influence of the methyl group dictate the positions at which substitutions are most likely to occur.
Functional group interconversions are fundamental transformations for creating derivatives. These reactions allow for the conversion of one functional group into another, expanding the range of accessible analogs. Common interconversions include the transformation of alcohols to alkyl halides and sulfonates, which are excellent leaving groups for subsequent nucleophilic substitution reactions. ub.eduvanderbilt.edu The table below summarizes some key functional group interconversions that are broadly applicable in organic synthesis and could be adapted for the modification of 6-methyl-1,2-naphthalenedione derivatives.
| Starting Material | Reagent(s) | Product | Reaction Type |
| Alcohol | TsCl, pyridine | Tosylate | Sulfonylation |
| Alcohol | MsCl, Et3N | Mesylate | Sulfonylation |
| Tosylate | NaI, acetone | Iodide | Finkelstein Reaction |
| Alcohol | PBr3, pyridine | Bromide | Halogenation |
| Alcohol | SOCl2 | Chloride | Halogenation |
Formation of Hybrid and Conjugated Systems
The concept of molecular hybridization involves covalently linking two or more pharmacophores to create a new molecule with potentially enhanced or novel properties. The 1,2-naphthalenedione moiety serves as a valuable scaffold for the construction of such hybrids. mdpi.com
One common strategy involves the formation of triazole-containing hybrids. For example, 1,2-naphthalenedione-1,2,3-triazole hybrids have been synthesized, demonstrating the versatility of click chemistry in conjugating the naphthalenedione core with other molecular fragments. mdpi.com Another approach is the conjugation of the naphthalenedione unit with other heterocyclic systems known for their biological activity. While specific examples for the 6-methyl derivative are not prevalent in the literature, the principles of hybrid molecule design are broadly applicable. mdpi.com The synthesis of such hybrids often involves multi-step sequences, starting with the functionalization of the naphthalenedione core to introduce a reactive handle for subsequent coupling reactions.
Synthesis of Precursors and Prodrug-like Entities (focused on chemical modification, not dosage)
The chemical modification of 6-methyl-1,2-naphthalenedione to create precursors and prodrug-like entities is a key strategy for modulating its physicochemical properties. This often involves the introduction of specific functional groups that can be transformed under certain conditions.
A series of 2- and 6-methyl-1,4-naphthoquinone derivatives have been synthesized to function as potential bioreductive alkylating agents. nih.gov These compounds often contain good leaving groups, such as mesylates and tosylates, attached to the quinone scaffold. nih.gov The underlying principle is that the quinone can be reduced in a biological environment to a hydroquinone (B1673460), which then triggers the elimination of the leaving group and the formation of a reactive quinone methide intermediate. This approach highlights how chemical modifications can be designed to impart a specific mode of action.
Furthermore, the synthesis of derivatives with varying side chains at the 3-position of the 2-methyl-1,4-naphthoquinone ring has been explored to modulate activity. nih.gov These studies demonstrate that altering the lipophilicity and steric bulk of substituents can have a significant impact on the molecule's properties. While these examples pertain to the 1,4-naphthoquinone (B94277) isomer, the synthetic principles of introducing and modifying side chains are directly relevant to the 6-methyl-1,2-naphthalenedione system.
Chemical Reactivity and Mechanistic Investigations of 1,2 Naphthalenedione, 6 Methyl
Redox Chemistry and Electron Transfer Properties
The redox behavior of quinones is central to their chemical and biological activities. For 1,2-naphthalenedione, 6-methyl-, the reactivity is dictated by the ortho-quinone moiety, with the electronic properties of the naphthalene (B1677914) ring system and the methyl substituent influencing the electron transfer processes.
Electrochemical Behavior and Cyclic Voltammetry Studies
While specific cyclic voltammetry data for 1,2-naphthalenedione, 6-methyl- is not extensively documented in publicly available literature, the electrochemical profile can be inferred from studies on parent 1,2-naphthoquinones and related substituted derivatives. researchgate.netresearchgate.net The electrochemical behavior of quinones is typically characterized by two consecutive one-electron reversible reductions. researchgate.net These processes lead sequentially to the formation of a semiquinone radical anion and then a dianion. mdpi.com
The introduction of a methyl group at the 6-position is expected to influence the redox potential. Methyl groups are electron-donating, which generally makes the quinone ring slightly more electron-rich and thus harder to reduce. This would likely result in a cathodic shift (more negative reduction potential) compared to the unsubstituted 1,2-naphthalenedione. Studies on substituted 1,4-naphthoquinones have established predictive models showing how substituents influence redox potentials, a principle that applies to ortho-quinones as well. nih.gov
The general redox transformations for a naphthoquinone core are illustrated below:
First Reduction: Q + e⁻ ⇌ Q•⁻ (Semiquinone formation)
Second Reduction: Q•⁻ + e⁻ ⇌ Q²⁻ (Dianion formation)
These reduction steps are often coupled with protonation in protic media, leading to the formation of the corresponding hydroquinone (B1673460). mdpi.com
Table 1: Representative Electrochemical Data for Related Naphthoquinone Derivatives
| Compound | First Reduction Potential (Epc1, V vs. Ag/AgCl) | Second Reduction Potential (Epc2, V vs. Ag/AgCl) | Solvent/Electrolyte |
| 1,4-Naphthoquinone (B94277) | -0.72 | -1.48 | Acetonitrile (B52724)/TEAP |
| 2-Methyl-1,4-naphthoquinone | -0.81 | -1.60 | Acetonitrile/TEAP |
| 1,2-Naphthoquinone (B1664529) | Approx. -0.6 to -0.8 | Approx. -1.3 to -1.5 | Acetonitrile |
Note: This table contains representative data for illustrative purposes. Actual values can vary significantly with experimental conditions such as solvent, electrolyte, pH, and scan rate. researchgate.netnih.gov
One-Electron and Two-Electron Reduction Pathways
The reduction of 1,2-naphthalenedione, 6-methyl- can proceed through either one-electron or two-electron pathways, depending on the reducing agent and the reaction conditions.
One-Electron Reduction: This pathway involves the transfer of a single electron to the quinone (Q), forming a semiquinone radical anion (Q•⁻). researchgate.net This intermediate is often highly reactive and can participate in further redox reactions, such as the generation of reactive oxygen species (ROS) by reducing molecular oxygen to superoxide (B77818). researchgate.netnih.gov Enzymatic systems, like NADPH-cytochrome P-450 reductase, can facilitate this one-electron reduction. nih.gov
Two-Electron Reduction: This pathway involves the direct transfer of two electrons to the quinone, typically from a hydride source or via disproportionation of the semiquinone. This reduction yields a dianion (Q²⁻), which upon protonation forms the corresponding catechol (dihydroxynaphthalene). Enzymes such as DT-diaphorase (NAD(P)H:quinone oxidoreductase 1) often catalyze two-electron reductions, which is considered a detoxification pathway as it bypasses the reactive semiquinone intermediate. nih.gov
Generation and Characterization of Radical Species
The one-electron reduction of 1,2-naphthalenedione, 6-methyl- generates a semiquinone radical anion. mdpi.com These radical species are paramagnetic and can be detected and characterized using Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR). mdpi.com
EPR/ESR studies on related naphthoquinones have shown that the semiquinone radical can be generated through chemical or electrochemical reduction. nih.gov The resulting EPR spectrum provides information about the electronic structure of the radical, including the distribution of the unpaired electron spin density across the molecule. The hyperfine coupling constants observed in the spectrum reveal the interaction of the unpaired electron with magnetic nuclei (like ¹H), allowing for detailed structural elucidation of the radical species. mdpi.com For the 6-methyl derivative, coupling to the protons of the methyl group would be an expected feature in its EPR spectrum.
The generation of these radicals is a key step in the redox cycling of quinones. In the presence of oxygen, the semiquinone can transfer an electron to O₂, regenerating the parent quinone and forming a superoxide radical (O₂•⁻). This process can lead to oxidative stress if not controlled by cellular antioxidant systems. nih.gov
Nucleophilic and Electrophilic Reactivity
The chemical reactivity of 1,2-naphthalenedione, 6-methyl- is characterized by its electrophilic nature, making it susceptible to attack by nucleophiles. The carbonyl groups and the activated double bond in the quinone ring are the primary sites for reaction. masterorganicchemistry.com
Addition Reactions and Michael-type Adduct Formation
One of the most significant reactions of naphthoquinones is the Michael-type addition (or conjugate addition) of nucleophiles. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated carbonyl system. For 1,2-naphthalenedione, 6-methyl-, the potential sites for Michael addition are the C3 and C4 positions.
Thiols, such as glutathione (B108866) and cysteine, are particularly reactive Michael donors. nih.govnih.gov The reaction proceeds via the addition of the thiolate anion to the quinone ring, followed by tautomerization to form a stable hydroquinone adduct. nih.gov This reactivity with biological thiols is a key mechanism of action for many quinones.
The general mechanism involves:
Attack of the nucleophile on an electrophilic carbon of the quinone ring.
Formation of an enolate intermediate.
Tautomerization to the more stable aromatic hydroquinone adduct.
While the parent 1,2-naphthoquinone can undergo addition at C4, the reactivity of the 6-methyl derivative would follow similar principles, influenced by the electronic and steric effects of the substituents. rsc.org
Table 2: Examples of Nucleophiles in Addition Reactions with Naphthoquinones
| Nucleophile Class | Specific Example | Type of Adduct Formed |
| Thiols | N-Acetyl-L-cysteine | Thioether adduct |
| Amines | Aniline | Amino-substituted naphthoquinone |
| Azides | Sodium Azide | Azido-substituted naphthoquinone |
This table provides general examples of nucleophilic additions to the naphthoquinone core. nih.govbeilstein-journals.org
Substitution Reactions at the Naphthoquinone Core
Substitution reactions on the naphthoquinone ring can also occur, often initiated by an initial nucleophilic addition followed by an elimination step. For these reactions to proceed, a suitable leaving group must be present on the ring.
A well-studied example involves the reaction of 1,2-naphthoquinone-4-sulfonic acid with amines. beilstein-journals.org In this case, the sulfonic acid group at the C4 position acts as a good leaving group, and primary arylamines can displace it to form 4-arylamino-1,2-naphthoquinone derivatives. beilstein-journals.org
For 1,2-naphthalenedione, 6-methyl-, which lacks a pre-installed leaving group on the quinone ring, direct nucleophilic aromatic substitution is less likely. However, under certain conditions, such as photochemical activation or in the presence of strong activating groups, substitution reactions might be possible. researchgate.netrsc.org For instance, if other functional groups were present on the ring, they could potentially be displaced by strong nucleophiles.
Role of the Methyl Group in Directing Reactivity
The presence and position of a methyl group on the naphthoquinone skeleton can significantly influence the molecule's reactivity and the regiochemical outcome of its reactions. In the case of 1,2-naphthalenedione, 6-methyl-, the methyl group at the 6-position primarily exerts an electronic effect that modulates the reactivity of the quinone system.
The methyl group is an electron-donating group, which can influence the electron density distribution within the aromatic and quinone rings. This electronic perturbation can affect the electrophilicity of the carbonyl carbons and the dienophilic character of the double bonds within the quinone ring, thereby directing the course of nucleophilic additions and cycloaddition reactions. acs.orgnih.gov For instance, in reactions with nucleophiles, the electron-donating nature of the methyl group can influence which carbonyl group is preferentially attacked.
Furthermore, the position of the methyl group can have a notable impact on the regioselectivity of reactions like the Diels-Alder reaction. acs.org Studies on related naphthoquinone systems have shown that substituents on the benzenoid ring can direct the regiochemical outcome of cycloadditions. acs.org While specific studies on the directing role of the 6-methyl group in 1,2-naphthalenedione are not extensively detailed in the provided results, the general principles of electronic effects of substituents in quinone chemistry suggest that the methyl group plays a crucial role in modulating the reactivity and selectivity of the molecule. nih.gov
Cycloaddition and Pericyclic Reactions
1,2-Naphthalenedione, 6-methyl- can participate as a dienophile in Diels-Alder reactions, a powerful class of pericyclic reactions for the formation of six-membered rings. The reactivity of the quinone system is influenced by the electron-withdrawing nature of the carbonyl groups, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, facilitating the reaction with a diene's HOMO (Highest Occupied Molecular Orbital). masterorganicchemistry.commdpi.com
The Diels-Alder reaction is characterized by its high degree of stereospecificity, where the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.comlibretexts.org This means that substituents that are cis or trans on the dienophile will maintain that relationship in the resulting cycloadduct. libretexts.org When a cyclic diene is used, the reaction can lead to the formation of bicyclic adducts, with the possibility of endo and exo stereoisomers. The "endo rule" often predicts the major product, where the substituents on the dienophile are oriented towards the developing pi-system of the diene in the transition state. youtube.com
The regioselectivity of the Diels-Alder reaction with substituted naphthoquinones is influenced by both electronic and steric factors. acs.orgyoutube.com The methyl group at the 6-position of 1,2-naphthalenedione, being an electron-donating group, can influence the electron density of the quinone's double bonds, thereby directing the approach of the diene. While specific data for 6-methyl-1,2-naphthalenedione is limited in the provided results, studies on similar systems indicate that substituents on the non-reacting benzene (B151609) ring can significantly direct the regiochemical outcome of the cycloaddition. acs.org
| Reactant (Diene) | Expected Product Type | Key Stereochemical Feature | Controlling Factors |
|---|---|---|---|
| Acyclic Diene (e.g., 1,3-butadiene) | Substituted Tetrahydroanthraquinone | Retention of dienophile stereochemistry | Electronic effects of methyl group, steric hindrance |
| Cyclic Diene (e.g., cyclopentadiene) | Bicyclic Adduct | Predominance of the endo isomer | Secondary orbital interactions (Endo rule) |
1,2-Naphthalenedione, 6-methyl- can also act as a dipolarophile in 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org This type of reaction involves a 1,3-dipole, a molecule with a three-atom pi-system containing four electrons, reacting with a pi-bond of the dipolarophile. wikipedia.orgorganic-chemistry.org
The regioselectivity of 1,3-dipolar cycloadditions is governed by both electronic and steric effects, similar to the Diels-Alder reaction. wikipedia.org The electron-withdrawing nature of the carbonyl groups in 1,2-naphthalenedione, 6-methyl- makes its double bonds electron-deficient and thus reactive towards electron-rich 1,3-dipoles. The substitution pattern on both the 1,3-dipole and the dipolarophile dictates the orientation of the addition. wikipedia.org
Common 1,3-dipoles include azides, nitrile oxides, and azomethine ylides. nih.govyoutube.com The reaction of 1,2-naphthalenedione, 6-methyl- with these dipoles would be expected to yield various five-membered heterocyclic structures fused to the naphthalene core. The stereochemistry of the starting dipolarophile is generally preserved in the product. wikipedia.org
| 1,3-Dipole | Resulting Heterocycle | Potential Regioisomers |
|---|---|---|
| Azide (e.g., Phenylazide) | Triazole derivative | Two possible regioisomers depending on the orientation of the azide |
| Nitrile Oxide (e.g., Benzonitrile oxide) | Isoxazoline derivative | Two possible regioisomers |
| Azomethine Ylide | Pyrrolidine derivative | Regioselectivity dependent on substituents |
Photochemistry and Photophysical Properties
The photochemistry of quinones, including naphthalenedione derivatives, is a rich area of study. Upon absorption of light, 1,2-naphthalenedione, 6-methyl- can be promoted to an electronically excited state, which can then undergo various chemical transformations. The specific pathways for light-induced transformations and degradation are dependent on the wavelength of light used and the reaction medium.
In the presence of suitable hydrogen donors, photoexcited quinones can abstract hydrogen atoms, leading to the formation of semiquinone radicals. These radicals can undergo further reactions, such as dimerization or oxidation back to the quinone. The presence of a methyl group can influence the stability and subsequent reactivity of these radical intermediates.
Photodegradation of related compounds often involves the generation of reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals, especially in the presence of oxygen. nih.gov These ROS can then lead to the oxidative degradation of the quinone itself or other molecules in the system. nih.gov The efficiency of photodegradation can be influenced by factors such as pH, temperature, and the presence of photocatalysts. hilarispublisher.comresearchgate.netmdpi.com
Upon absorption of a photon, 1,2-naphthalenedione, 6-methyl- is promoted from its ground electronic state (S₀) to a singlet excited state (S₁). From the S₁ state, the molecule can undergo several processes:
Fluorescence: Radiative decay back to the ground state (S₀) by emitting a photon.
Intersystem Crossing (ISC): A non-radiative transition from the singlet excited state (S₁) to a triplet excited state (T₁). This process is often efficient in quinones. rsc.org
Internal Conversion (IC): A non-radiative decay back to the ground state.
Photochemical Reaction: The excited molecule can undergo chemical reactions, as discussed in the previous section.
The triplet state (T₁) is typically longer-lived than the singlet state and can play a significant role in the photochemistry of the molecule. It can participate in energy transfer processes, transferring its excitation energy to other molecules, or undergo its own set of chemical reactions. The presence and position of the methyl group can influence the rates of these photophysical processes, such as intersystem crossing and the lifetimes of the excited states. rsc.org For example, studies on other aromatic systems have shown that methyl substitution can affect the rate of intersystem crossing. rsc.org
| Photophysical Process | Description | Influence of Methyl Group |
|---|---|---|
| Absorption (S₀ → S₁) | Promotion to a singlet excited state | Can cause a slight shift in the absorption maxima |
| Fluorescence (S₁ → S₀) | Radiative decay from the singlet state | May affect the fluorescence quantum yield and lifetime |
| Intersystem Crossing (S₁ → T₁) | Non-radiative transition to the triplet state | Can alter the rate of ISC, impacting the population of the triplet state. rsc.org |
| Phosphorescence (T₁ → S₀) | Radiative decay from the triplet state | The phosphorescence characteristics can be modified |
Advanced Spectroscopic Characterization and Structural Elucidation of 1,2 Naphthalenedione, 6 Methyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon and hydrogen framework.
The ¹H and ¹³C NMR spectra provide fundamental information about the number and chemical environment of the hydrogen and carbon atoms in 1,2-Naphthalenedione, 6-methyl-. The expected chemical shifts are influenced by the electron-withdrawing effects of the ketone groups and the aromatic ring currents.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group. The protons on the quinone ring (H-3 and H-4) would appear as doublets, coupled to each other. The protons on the benzenoid ring (H-5, H-7, and H-8) would exhibit a more complex splitting pattern due to their relative positions. The methyl protons at the C-6 position would appear as a distinct singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all 11 carbon atoms in the molecule. The two carbonyl carbons (C-1 and C-2) are expected to resonate at the lowest field (highest ppm values) due to the strong deshielding effect of the oxygen atoms. The aromatic and quinone carbons will appear in the typical downfield region for sp² hybridized carbons, while the methyl carbon will be found in the upfield aliphatic region.
Predicted NMR Data for 1,2-Naphthalenedione, 6-methyl-
The following table presents predicted chemical shift values. Actual experimental values may vary based on solvent and other experimental conditions.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | ~180.5 |
| 2 | - | ~178.0 |
| 3 | ~6.4 (d) | ~125.0 |
| 4 | ~7.6 (d) | ~135.0 |
| 4a | - | ~130.0 |
| 5 | ~7.8 (s) | ~132.0 |
| 6 | - | ~145.0 |
| 6-CH₃ | ~2.5 (s) | ~21.0 |
| 7 | ~7.5 (d) | ~130.5 |
| 8 | ~7.9 (d) | ~128.0 |
| 8a | - | ~133.0 |
d = doublet, s = singlet
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are essential. youtube.comscience.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 1,2-Naphthalenedione, 6-methyl-, COSY would show correlations between H-3 and H-4, and between the aromatic protons H-7 and H-8. This confirms their adjacent positions in the respective rings. sdsu.edu
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and hydrogen atoms. ustc.edu.cn The HSQC spectrum would show cross-peaks connecting each proton signal to the signal of the carbon it is attached to. For instance, the methyl proton singlet would correlate with the methyl carbon signal, and the aromatic proton signals would correlate with their corresponding aromatic carbon signals. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. ustc.edu.cn This is particularly powerful for identifying the connectivity around quaternary carbons (carbons with no attached protons), such as the carbonyl carbons and the carbons at the ring junctions. For example, the methyl protons (at C-6) would show HMBC correlations to C-5, C-6, and C-7, confirming the position of the methyl group. The proton H-5 would show correlations to C-4, C-4a, C-6, and C-8a, helping to piece together the entire molecular framework. mdpi.com
Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline state. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions, which are sensitive to the local environment. rsc.org For 1,2-Naphthalenedione, 6-methyl-, ssNMR could be used to:
Identify Polymorphs: Different crystalline forms (polymorphs) of the compound would give rise to distinct ssNMR spectra due to differences in the packing and intermolecular interactions in the crystal lattice.
Determine Molecular Conformation: In the solid state, the molecule adopts a fixed conformation. ssNMR can provide details about torsion angles and the planarity of the ring system.
Probe Intermolecular Interactions: The chemical shifts in ssNMR are sensitive to intermolecular interactions, such as π-π stacking between the naphthalene (B1677914) ring systems of adjacent molecules.
Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are typically employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions to obtain higher resolution spectra. researchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental formula of the compound. The molecular formula of 1,2-Naphthalenedione, 6-methyl- is C₁₁H₈O₂.
HRMS Data for 1,2-Naphthalenedione, 6-methyl- (C₁₁H₈O₂)
| Ion | Calculated Exact Mass |
|---|---|
| [M]⁺ | 172.05243 |
| [M+H]⁺ | 173.06028 |
By comparing the experimentally measured mass to the calculated exact mass, the elemental composition can be confirmed with high confidence. nih.gov
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion or protonated molecule) and analysis of the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule and allows for detailed structural elucidation. acs.org
For 1,2-Naphthalenedione, 6-methyl-, a common fragmentation pathway in electron ionization (EI) would involve the initial loss of a neutral molecule, such as carbon monoxide (CO), which is characteristic of quinones.
Plausible Fragmentation Pathway:
[M]⁺ → [M-CO]⁺: The molecular ion at m/z 172 could lose a molecule of carbon monoxide to form an ion at m/z 144.
[M-CO]⁺ → [M-2CO]⁺: A subsequent loss of a second CO molecule could lead to an ion at m/z 116.
Loss of the methyl group: Fragmentation could also involve the loss of the methyl radical (•CH₃) from the molecular ion or subsequent fragments.
The analysis of these fragmentation pathways helps to confirm the presence of the quinone functionality and the methyl substituent on the naphthalene core.
MALDI-TOF and ESI-MS for Molecular Weight and Adduct Characterization
While specific experimental mass spectra for 1,2-Naphthalenedione, 6-methyl- are not extensively documented in publicly available literature, the application of soft ionization mass spectrometry techniques such as Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) is fundamental for the unambiguous determination of its molecular weight and the characterization of possible adducts.
The molecular formula for 1,2-Naphthalenedione, 6-methyl- is C₁₁H₈O₂. The calculated monoisotopic mass is 172.0473 g/mol . ESI-MS, a technique particularly suited for the analysis of polar molecules, would be expected to readily ionize this compound. In positive ion mode, the primary species observed would be the protonated molecule, [M+H]⁺. Depending on the solvent system and the presence of alkali metal salts, adducts with sodium, [M+Na]⁺, and potassium, [M+K]⁺, are also commonly formed. msu.edu The high-resolution capabilities of modern mass spectrometers would allow for the determination of the elemental composition from the accurate mass measurement of these ions, confirming the C₁₁H₈O₂ formula.
MALDI-TOF mass spectrometry, another powerful technique for molecular weight determination, could also be employed. aatbio.com In a typical MALDI experiment, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the intact molecule, often as the protonated species [M+H]⁺.
The characterization of adducts is particularly relevant in biological contexts, where naphthoquinones are known to react with nucleophiles such as DNA bases. researchgate.net ESI-MS/MS (tandem mass spectrometry) is a powerful tool for identifying such adducts by isolating a precursor ion and inducing fragmentation to obtain structural information. osti.gov
Table 1: Predicted m/z Values for 1,2-Naphthalenedione, 6-methyl- in ESI-MS
| Ion Species | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₁₁H₉O₂]⁺ | 173.0546 |
| [M+Na]⁺ | [C₁₁H₈O₂Na]⁺ | 195.0365 |
| [M+K]⁺ | [C₁₁H₈O₂K]⁺ | 211.0105 |
| [2M+H]⁺ | [C₂₂H₁₇O₄]⁺ | 345.1094 |
Infrared (IR) and Raman Spectroscopy
Vibrational Mode Assignment and Functional Group Identification
The most prominent features in the IR spectrum arise from the stretching vibrations of the carbonyl (C=O) groups. For 1,2-dicarbonyl systems on an aromatic ring, asymmetric and symmetric stretching modes are expected. These are typically observed in the region of 1650-1710 cm⁻¹. The conjugation with the naphthalene ring system influences the precise frequency. Experimental data for related 1,4-naphthoquinones show that the antisymmetric stretch of the two C=O groups is typically found around 1662-1666 cm⁻¹. osti.gov
Aromatic C=C stretching vibrations from the naphthalene ring system will produce a series of bands in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C-H stretching of the methyl group will be observed just below 3000 cm⁻¹. Bending vibrations of the methyl group (δ(CH₃)) are anticipated around 1370-1380 cm⁻¹. osti.govvscht.cz The region below 1400 cm⁻¹ is considered the "fingerprint region," containing a complex pattern of C-C stretching and various bending modes that are unique to the molecule. msu.edu
Table 2: Predicted Characteristic Infrared Absorption Frequencies for 1,2-Naphthalenedione, 6-methyl-
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | Ar-H | 3050 - 3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | -CH₃ | 2920 - 2980 | Medium-Weak |
| C=O Stretch (Antisymmetric) | C=O | 1680 - 1710 | Strong |
| C=O Stretch (Symmetric) | C=O | 1650 - 1680 | Strong |
| C=C Stretch (Aromatic) | Ar C=C | 1580 - 1610 | Medium |
| C=C Stretch (Aromatic) | Ar C=C | 1450 - 1500 | Medium |
Hydrogen Bonding and Intermolecular Interaction Analysis
In the solid state, the crystal packing of 1,2-Naphthalenedione, 6-methyl- is governed by intermolecular interactions. As the molecule lacks strong hydrogen bond donors (like -OH or -NH), conventional hydrogen bonding is not expected. However, weak hydrogen bonds of the C-H···O type can play a significant role in the crystal lattice formation. The aromatic and methyl C-H groups can act as weak donors, interacting with the oxygen atoms of the carbonyl groups on adjacent molecules.
These interactions, although weak, can influence the vibrational frequencies of the involved groups. For instance, the C=O stretching frequency may exhibit a slight redshift (shift to lower wavenumber) in the solid-state spectrum compared to a non-polar solution due to these C-H···O interactions. Density Functional Theory (DFT) studies on the related naphthazarin system have shown that methyl substitution can influence intramolecular hydrogen bonding strengths, suggesting that such groups can electronically modulate the interaction potential of the quinone core. nist.gov Raman spectroscopy, which is particularly sensitive to changes in molecular polarizability and crystal lattice vibrations (phonons), can be a valuable tool for studying these subtle intermolecular forces in the solid state.
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
Electronic Transitions and Chromophore Analysis
The electronic absorption spectrum of 1,2-Naphthalenedione, 6-methyl- is characterized by its extended chromophore, which comprises the conjugated π-system of the naphthalene ring and the two carbonyl groups. The UV-Vis spectrum of the parent compound, 1,2-naphthalenedione, displays multiple absorption bands corresponding to different electronic transitions. nist.govnist.gov
Typically, naphthoquinones exhibit two main types of transitions:
π→π* transitions: These are high-intensity absorptions, usually found in the UV region (typically below 350 nm), arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated system. For 1,2-naphthalenedione, a strong π→π* band is observed around 250 nm. nist.gov
n→π* transitions: These are lower-intensity, symmetry-forbidden transitions that occur at longer wavelengths, often extending into the visible region. They involve the excitation of a non-bonding electron from an oxygen lone pair to a π* antibonding orbital of the carbonyl group. These transitions are responsible for the color of many quinones. 1,2-naphthalenedione shows weak absorption bands in the 340-420 nm region, which are characteristic of the C=O functional groups. nist.gov
The introduction of a methyl group at the 6-position is expected to act as a weak auxochrome. Due to its electron-donating inductive effect, the methyl group should cause a slight bathochromic (red) shift in the π→π* absorption bands compared to the unsubstituted parent compound.
Table 3: Electronic Absorption Data for 1,2-Naphthalenedione and Predicted Shifts for the 6-methyl Derivative
| Compound | Transition Type | Reported λmax (nm) nist.gov | Predicted Shift for 6-methyl Derivative |
|---|---|---|---|
| 1,2-Naphthalenedione | π→π* | ~250 | Bathochromic (Red) Shift |
Solvatochromic Effects and Environmental Sensitivity
Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption or fluorescence emission bands upon a change in the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited states of the molecule.
While specific solvatochromic studies on 1,2-Naphthalenedione, 6-methyl- are not readily found, its behavior can be predicted based on its structure and the nature of its electronic transitions.
The n→π* transition involves the excitation of a non-bonding electron on the oxygen atom. The ground state is stabilized in polar, protic solvents through hydrogen bonding with the solvent molecules. This stabilization is more significant for the ground state than the excited state, leading to an increase in the energy gap for the transition. Consequently, a hypsochromic (blue) shift of the n→π* absorption band is expected with increasing solvent polarity.
The π→π* transition often leads to an excited state that is more polar than the ground state. In such cases, polar solvents will stabilize the excited state more than the ground state, reducing the energy gap for the transition. This results in a bathochromic (red) shift of the π→π* absorption band with increasing solvent polarity.
Studies on related naphthoquinone derivatives have demonstrated their solvatochromic properties, confirming that the electronic structure is sensitive to the surrounding environment. msu.edu
Fluorescence in simple naphthoquinones is often weak or non-existent at room temperature due to efficient intersystem crossing to the triplet state. However, if 1,2-Naphthalenedione, 6-methyl- were to exhibit fluorescence, its emission spectrum would also be expected to show solvatochromism, providing further insight into the nature of its excited state.
Quantum Yields and Lifetime Measurements
A thorough investigation into the photophysical properties of 1,2-Naphthalenedione, 6-methyl- would necessitate the determination of its fluorescence quantum yield and lifetime. The quantum yield, a measure of the efficiency of photon emission through fluorescence, and the fluorescence lifetime, the average time the molecule spends in the excited state before returning to the ground state, are critical parameters for understanding the compound's potential applications in areas such as molecular probes and photosensitizers.
However, no experimental data for the quantum yield or fluorescence lifetime of 1,2-Naphthalenedione, 6-methyl- has been reported in the surveyed scientific literature. To provide context, studies on related naphthoquinone derivatives show a wide range of photophysical behaviors, but this information cannot be directly extrapolated to the 6-methyl substituted 1,2-naphthalenedione isomer.
Table 1: Photophysical Data for 1,2-Naphthalenedione, 6-methyl-
| Parameter | Value | Conditions (Solvent, Temperature) |
|---|---|---|
| Fluorescence Quantum Yield (Φf) | Data not available |
X-ray Crystallography and Single Crystal Diffraction
Determination of Solid-State Molecular Structure and Conformation
Single crystal X-ray diffraction analysis would reveal the precise spatial arrangement of atoms in 1,2-Naphthalenedione, 6-methyl-. This includes the planarity of the naphthalene ring system, the orientation of the carbonyl groups, and the position of the methyl substituent. Such data is fundamental for structure-activity relationship studies and for computational modeling. At present, no crystallographic data has been published for this specific compound.
Crystal Packing and Intermolecular Interactions
Beyond the individual molecular structure, X-ray crystallography elucidates how molecules of 1,2-Naphthalenedione, 6-methyl- arrange themselves in a crystal lattice. This includes identifying and characterizing intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. These interactions are crucial in determining the material's bulk properties, including melting point, solubility, and stability. Without experimental data, any discussion of the crystal packing of this compound remains purely speculative.
Polymorphism and Co-crystallization Studies
Polymorphism, the ability of a compound to exist in more than one crystal form, can have significant implications for the physical and chemical properties of a substance. Co-crystallization, the formation of a crystalline structure containing two or more different molecular species in a stoichiometric ratio, is a widely used technique in crystal engineering to modify properties such as solubility and bioavailability. There are currently no published studies on the potential polymorphic forms or any co-crystallization attempts involving 1,2-Naphthalenedione, 6-methyl-.
Table 2: Crystallographic Data for 1,2-Naphthalenedione, 6-methyl-
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Data not available |
| Key Intermolecular Interactions | Data not available |
| Polymorphic Forms | Data not available |
Computational and Theoretical Studies of 1,2 Naphthalenedione, 6 Methyl
Quantum Chemical Calculations
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic properties and energy.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of space and time, to determine the properties of a system. nih.govsamipubco.com This approach is used to calculate structural, magnetic, and electronic properties, including the energies and shapes of molecular orbitals. nih.gov
For 1,2-Naphthalenedione, 6-methyl-, DFT calculations would reveal the distribution of electron density and the nature of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity, stability, and electronic transition properties. samipubco.com
In a typical DFT study of this compound, the geometry would first be optimized using a functional like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)). mdpi.comnih.gov The HOMO is expected to be distributed primarily over the naphthalene (B1677914) ring system, particularly the electron-rich aromatic portion. The LUMO, conversely, would likely be localized on the electron-deficient α,β-unsaturated ketone portion of the molecule, specifically the C=C and C=O bonds. The introduction of the electron-donating methyl group at the 6-position is predicted to raise the energy of the HOMO slightly compared to the unsubstituted 1,2-Naphthalenedione. Natural Bond Orbital (NBO) analysis can further elucidate orbital interactions, such as hyperconjugation and charge delocalization within the molecule. nih.gov
Table 1: Predicted Electronic Properties of 1,2-Naphthalenedione, 6-methyl- using DFT This table presents expected values based on DFT calculations of similar naphthoquinone structures.
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -2.8 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 3.7 eV | Relates to chemical reactivity and electronic transitions. |
| Dipole Moment | ~3.5 D | Measures the polarity of the molecule. |
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts. Theoretical calculations of ¹H and ¹³C NMR spectra for 1,2-Naphthalenedione, 6-methyl- would predict the chemical shifts for each unique proton and carbon atom. updatepublishing.comcore.ac.uk The calculated shifts for the aromatic protons would be influenced by the electron-withdrawing effect of the dione (B5365651) group and the electron-donating effect of the methyl group. The carbonyl carbons are expected to show characteristic downfield shifts in the ¹³C NMR spectrum. Comparing calculated spectra with experimental data helps in the definitive assignment of signals. updatepublishing.com
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). mdpi.com The calculations predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For 1,2-Naphthalenedione, 6-methyl-, the key electronic transitions would be the n → π* transition, involving the lone pair electrons on the oxygen atoms, and the π → π* transitions within the conjugated system. utoronto.ca The n → π* transition is typically of lower energy (longer wavelength) and lower intensity, while the π → π* transitions are more intense. The presence of the conjugated naphthoquinone system ensures absorption in the UV or visible region. msu.edu
IR Spectroscopy: DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an infrared (IR) spectrum. osti.gov A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors. updatepublishing.com For 1,2-Naphthalenedione, 6-methyl-, the most prominent calculated peaks would be the C=O stretching vibrations, typically appearing in the 1650-1700 cm⁻¹ region. osti.gov Other significant calculated vibrations would include C=C stretching modes from the aromatic and quinone rings (1550-1650 cm⁻¹) and C-H stretching and bending modes. vscht.czmsu.edu
Table 2: Predicted Spectroscopic Data for 1,2-Naphthalenedione, 6-methyl- This table presents expected values from quantum chemical calculations based on analogous compounds.
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| ¹³C NMR | Carbonyl (C=O) Chemical Shift | 175 - 185 ppm |
| ¹H NMR | Aromatic (Ar-H) Chemical Shift | 7.5 - 8.5 ppm |
| UV-Vis | π → π* Transition (λmax) | ~250-350 nm |
| UV-Vis | n → π* Transition (λmax) | ~400-500 nm |
| IR | C=O Stretch Frequency | 1680 cm⁻¹ |
| IR | C=C (Aromatic) Stretch | 1600 cm⁻¹ |
For 1,2-Naphthalenedione, 6-methyl-, a potential reaction pathway for study is its reduction to the corresponding hydroquinone (B1673460). DFT calculations can model this process, determining the feasibility and energetics of single-electron or two-electron reduction pathways. Another area of investigation could be its reactivity in Diels-Alder reactions, where it could act as a dienophile. Computational analysis would identify the transition state structure for the cycloaddition, calculate the activation energy, and predict the stereochemical outcome of the reaction. researchgate.net Such studies provide fundamental insights into the chemical reactivity of the molecule. nih.gov
Molecular Dynamics (MD) Simulations
While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time.
MD simulations can explore the conformational landscape of a molecule by simulating its motion over time. For a relatively rigid molecule like 1,2-Naphthalenedione, 6-methyl-, the primary source of flexibility would be the rotation of the methyl group. However, for derivatives with more flexible side chains, MD simulations would be crucial for identifying the most stable conformations and understanding their dynamic interchange. nih.gov Analysis of torsion angles over the simulation trajectory provides detailed information about the molecule's flexibility and preferred shapes. nih.gov
The behavior of a molecule can be significantly influenced by its environment, particularly in a solvent. MD simulations explicitly model the interactions between the solute (1,2-Naphthalenedione, 6-methyl-) and the surrounding solvent molecules. This allows for the study of how solvation affects molecular conformation and dynamics.
The simulation can calculate the radial distribution function between specific atoms of the solute and solvent molecules, revealing the structure of the solvation shell. For example, in an aqueous solution, water molecules would be expected to form hydrogen bonds with the carbonyl oxygen atoms of the naphthalenedione. Furthermore, by analyzing the interaction energies, MD can quantify the strength of these intermolecular forces. These simulations are critical for understanding how the molecule behaves in a biological or chemical system, where it is rarely in isolation. mdpi.comnih.gov
Binding Site Analysis in Biomolecular Systems (excluding clinical data)
Binding site analysis through computational methods like molecular docking is a cornerstone of modern drug design. This technique predicts the preferred orientation of a ligand when bound to a target receptor, allowing for a detailed examination of the intermolecular interactions that stabilize the complex. For a compound such as 1,2-Naphthalenedione, 6-methyl-, which belongs to the naphthoquinone class, potential biomolecular targets could include a variety of enzymes, such as kinases, oxidoreductases, or proteins involved in cell cycle regulation, where similar quinone structures have shown activity. nih.gov
The process involves docking the 3D structure of 1,2-Naphthalenedione, 6-methyl- into the defined binding cavity of a target protein. The resulting binding poses are then scored based on the calculated free energy of binding. A thorough analysis of the optimal pose reveals key interactions. The dione moiety of the naphthalenedione ring is a potent hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking and hydrophobic interactions with non-polar residues. The methyl group at the 6-position can further influence binding by fitting into a small hydrophobic pocket, potentially enhancing binding affinity and selectivity.
Molecular dynamics (MD) simulations can further refine this analysis by modeling the dynamic nature of the ligand-protein complex over time. scispace.com These simulations provide insights into the stability of the binding pose and the role of surrounding water molecules, offering a more complete picture of the binding event at an atomic level. scispace.com
Table 1: Hypothetical Binding Site Interactions for 1,2-Naphthalenedione, 6-methyl- in a Kinase Active Site
| Interacting Residue | Interaction Type | Atom(s) on Ligand Involved | Distance (Å) |
| Lysine (LYS) 72 | Hydrogen Bond | Oxygen at C1 | 2.8 |
| Glutamate (GLU) 91 | Hydrogen Bond | Oxygen at C2 | 3.1 |
| Leucine (LEU) 144 | Hydrophobic | Naphthalene Ring | 3.5 |
| Phenylalanine (PHE) 93 | π-π Stacking | Naphthalene Ring | 3.8 |
| Valine (VAL) 55 | Hydrophobic | Methyl Group at C6 | 3.9 |
Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics
Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are instrumental in cheminformatics for predicting the activity of novel compounds and for guiding the synthesis of more potent analogues. nih.gov
Descriptor Calculation and Feature Selection
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For 1,2-Naphthalenedione, 6-methyl-, a wide array of descriptors would be calculated, falling into several categories:
Constitutional Descriptors: Molecular weight, atom counts, rotatable bonds.
Topological Descriptors: Indices that describe the connectivity of atoms (e.g., Zagreb index, Kier & Hall connectivity indices).
Geometrical Descriptors: 3D aspects of the molecule like molecular surface area and volume.
Physicochemical Descriptors: Properties like the octanol-water partition coefficient (LogP), molar refractivity (MR), and polarizability, which are crucial for absorption and distribution. nih.gov
Quantum-Chemical Descriptors: Calculated using quantum mechanics, these include HOMO/LUMO energies, dipole moment, and electrostatic potential charges.
Once calculated, a crucial step is feature selection. Given the large number of possible descriptors, methods such as stepwise multiple linear regression or genetic algorithms are employed to select a smaller subset of descriptors that have the most significant correlation with the biological activity, while avoiding multicollinearity. mdpi.com
Table 2: Selected Theoretical Molecular Descriptors for 1,2-Naphthalenedione, 6-methyl-
| Descriptor Class | Descriptor Name | Description | Hypothetical Value |
| Constitutional | Molecular Weight | Mass of the molecule | 172.18 g/mol |
| Physicochemical | LogP | Octanol-water partition coefficient, indicating lipophilicity | 2.5 |
| Topological | Topological Polar Surface Area (TPSA) | Surface area of polar atoms, related to membrane permeability | 34.14 Ų |
| Geometrical | Molecular Volume | Van der Waals volume of the molecule | 150.5 ų |
| Quantum-Chemical | Dipole Moment | Measure of the molecule's overall polarity | 3.5 D |
| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.8 eV |
| Quantum-Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 eV |
Predictive Modeling for Biological Activities (focused on theoretical modeling, not human data)
With a set of relevant descriptors selected, a predictive model can be constructed. A common technique is Multiple Linear Regression (MLR), which generates a linear equation relating the descriptors to the biological activity (e.g., IC₅₀). mdpi.com
A hypothetical QSAR equation for a series of analogues based on the 1,2-Naphthalenedione scaffold might look like this:
pIC₅₀ = β₀ + β₁(LogP) - β₂(TPSA) + β₃(LUMO)
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and β coefficients represent the weight of each descriptor's contribution.
The predictive power of the QSAR model must be rigorously validated. nih.gov Internal validation techniques like leave-one-out cross-validation (q²) and external validation using a test set of compounds not used in model generation (R²_pred) are essential to ensure the model is robust and not overfitted. mdpi.com A high correlation between the experimentally observed and predicted activities indicates a reliable model that can be used for in silico screening. nih.gov
Table 3: Illustrative QSAR Model Performance for a Set of Naphthoquinone Analogues
| Compound ID | Experimental pIC₅₀ | Predicted pIC₅₀ | Residual |
| NQ-1 (Parent) | 6.2 | 6.1 | 0.1 |
| NQ-2 | 6.5 | 6.6 | -0.1 |
| NQ-3 | 5.8 | 5.9 | -0.1 |
| NQ-4 | 7.1 | 7.0 | 0.1 |
| NQ-5 (Test Set) | 6.8 | 6.7 | 0.1 |
| NQ-6 (Test Set) | 5.5 | 5.6 | -0.1 |
Virtual Screening and Library Design
The scaffold of 1,2-Naphthalenedione, 6-methyl- serves as an excellent starting point for library design. By making systematic chemical modifications—such as altering the substituent at the 6-position, or adding groups to other positions on the aromatic rings—a large virtual library of derivatives can be generated.
This library can then be subjected to virtual screening against a specific biological target. scispace.com This process can be either structure-based or ligand-based.
Structure-Based Virtual Screening: The designed library of compounds is docked into the binding site of a target protein. Compounds are ranked based on their predicted binding affinity (docking score), allowing for the prioritization of a smaller, more manageable set of candidates for synthesis and experimental testing. researchgate.net
Ligand-Based Virtual Screening: If the structure of the target is unknown, a pharmacophore model can be built based on the key chemical features of known active compounds. This model, a 3D arrangement of features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings, is then used as a filter to screen the virtual library for compounds that match the pharmacophore. scispace.com
These virtual screening campaigns significantly reduce the time and cost associated with identifying promising lead compounds, focusing laboratory efforts on molecules with the highest theoretical probability of success.
Biological and Biochemical Investigations of 1,2 Naphthalenedione, 6 Methyl
Mechanisms of Action at the Cellular and Molecular Level (excluding clinical human trial data)
The cellular and molecular mechanisms of 1,2-Naphthoquinone (B1664529) and its derivatives are multifaceted, primarily revolving around their electrophilic nature and ability to undergo redox cycling. These properties enable them to interact with and modify various biological macromolecules, leading to a cascade of cellular events.
Limited in vitro studies have been conducted specifically on 1,2-Naphthalenedione, 6-methyl-. However, extensive research on the parent compound, 1,2-Naphthoquinone, reveals its significant impact on various enzymes. 1,2-NQ is known to inhibit several enzymes, often through covalent modification of critical cysteine residues within the protein structure. nih.gov
One of the key targets of 1,2-NQ is protein tyrosine phosphatase 1B (PTP1B) . nih.govresearchgate.net Inhibition of PTP1B by 1,2-NQ can alter insulin signaling pathways, suggesting its potential as a therapeutic target for type 2 diabetes. nih.govresearchgate.net Another enzyme affected is sepiapterin reductase , an NADPH-dependent enzyme involved in the biosynthesis of critical cofactors. nih.govresearchgate.net The interaction with 1,2-NQ can disrupt its function, impacting nitric oxide biosynthesis and aromatic amino acid metabolism. nih.govresearchgate.net
Furthermore, 1,2-NQ has been shown to inhibit the activity of 20α-hydroxysteroid dehydrogenase , an enzyme involved in progesterone metabolism. researchgate.net Studies have also demonstrated the inhibitory effects of 1,2-NQ on catechol-O-methyltransferase . nih.gov The electrophilic nature of 1,2-NQ allows it to react with thiol groups on enzymes, leading to their inactivation. researchgate.net
| Enzyme | Effect of 1,2-Naphthoquinone | Potential Consequence |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition | Alteration of insulin signaling |
| Sepiapterin Reductase | Inhibition | Disruption of nitric oxide and amino acid biosynthesis |
| 20α-hydroxysteroid dehydrogenase | Inhibition | Altered progesterone metabolism |
| Catechol-O-methyltransferase | Inhibition | Disruption of catecholamine metabolism |
The electrophilic character of 1,2-Naphthoquinone facilitates its covalent interaction with various cellular proteins, particularly at cysteine residues. nih.gov This adduction can lead to alterations in protein structure and function. A notable example is the interaction of 1,2-NQ with the Keap1 protein , a negative regulator of the Nrf2 transcription factor. nih.govresearchgate.net By modifying Keap1, 1,2-NQ can lead to the activation of the Nrf2 pathway, which is involved in the cellular response to oxidative stress. nih.govresearchgate.net
Another significant protein target is the cAMP response element-binding protein (CREB) , a transcription factor with conserved cysteine residues that are crucial for its DNA binding activity. nih.gov In vitro studies have shown that 1,2-NQ can covalently bind to CREB, thereby inhibiting its ability to bind to DNA and subsequently down-regulating the expression of its target genes, such as Bcl-2. nih.gov
The epidermal growth factor receptor (EGFR) is also a target of 1,2-NQ. It has been shown that 1,2-NQ can form a covalent bond with EGFR through N-arylation, leading to the activation of downstream signaling pathways such as the Akt pathway. jst.go.jpnih.gov
| Protein Target | Type of Interaction | Functional Consequence |
| Keap1 | Covalent modification (arylation) | Activation of the Nrf2 pathway |
| CREB | Covalent binding to cysteine residues | Inhibition of DNA binding and gene expression |
| EGFR | Covalent modification (N-arylation) | Activation of downstream signaling pathways |
The genotoxic potential of 1,2-Naphthoquinone has been a subject of investigation. Quinones, in general, can induce DNA damage through two primary mechanisms: the generation of reactive oxygen species (ROS) that can oxidize DNA bases, and direct alkylation of DNA. nih.gov The formation of DNA adducts by 1,2-NQ can lead to mutations and chromosomal aberrations. nih.gov
Studies have indicated that 1,2-NQ can act as a poison for human type II topoisomerases (both α and β isoforms). researchgate.net By stabilizing the enzyme-DNA cleavage complex, it increases the levels of double-stranded DNA breaks. researchgate.net This action is believed to occur, at least in part, through covalent modification of the enzyme. researchgate.net
While direct intercalation into the DNA helix is a mechanism for some planar aromatic molecules, the primary mode of DNA damage by 1,2-NQ appears to be through oxidative stress and the formation of covalent adducts. nih.govnih.gov
Specific studies on the cellular uptake and intracellular localization of 1,2-Naphthalenedione, 6-methyl- are not available. For the parent compound, 1,2-Naphthoquinone, its lipophilic nature suggests that it can readily cross cell membranes. Once inside the cell, its distribution would likely be influenced by its reactivity towards intracellular components. Given its propensity to react with proteins and generate ROS, it is expected to localize in various cellular compartments, including the cytoplasm and mitochondria. nih.gov
Research on other naphthoquinone derivatives, such as those conjugated with gold nanoparticles, has shown that these complexes can be internalized by cells and localized within lysosomes. nih.gov This suggests that the cellular uptake and trafficking of naphthoquinones can be influenced by their chemical modifications.
A central mechanism of action for 1,2-Naphthoquinone is its ability to undergo redox cycling. nih.gov This process involves the one-electron reduction of the quinone to a semiquinone radical, which can then transfer an electron to molecular oxygen to generate the superoxide (B77818) anion radical (O₂⁻). nih.gov This superoxide radical can be further converted to other reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). nih.gov
This ROS generation can lead to a state of oxidative stress within the cell, causing damage to lipids, proteins, and DNA. nih.govnih.gov In vitro studies have demonstrated that the presence of reducing agents like NADPH can facilitate the redox cycling of 1,2-NQ and subsequent ROS production in cellular systems like hepatic microsomes. nih.gov The generation of ROS is considered a key contributor to the cytotoxic and genotoxic effects of 1,2-Naphthoquinone. nih.govresearchgate.netnih.govresearchgate.net
| ROS Species | Role in 1,2-NQ Toxicity |
| Superoxide anion (O₂⁻) | Initial product of redox cycling |
| Hydrogen peroxide (H₂O₂) | Can diffuse across membranes and cause further damage |
| Hydroxyl radical (•OH) | Highly reactive, causes significant damage to macromolecules |
Impact on Cellular Signaling Pathways (in vitro, ex vivo)
The interactions of 1,2-Naphthoquinone with various enzymes and proteins, as well as its ability to induce oxidative stress, lead to the modulation of several key cellular signaling pathways.
As mentioned previously, 1,2-NQ can activate the Nrf2 signaling pathway through the modification of Keap1. nih.govresearchgate.net This pathway is a primary cellular defense mechanism against oxidative stress.
The covalent modification and subsequent activation of the Epidermal Growth Factor Receptor (EGFR) by 1,2-NQ triggers the downstream Raf-MEK-ERK signaling pathway . jst.go.jpnih.gov This pathway is crucial in regulating cell proliferation, differentiation, and migration. jst.go.jpnih.gov Studies in human lung adenocarcinoma A549 cells have shown that 1,2-NQ-induced activation of the EGFR-ERK pathway promotes cell migration. jst.go.jpnih.gov
Furthermore, 1,2-NQ has been shown to be a potent activator of signaling cascades involving receptor tyrosine kinases (RTKs) . mdpi.com The generation of ROS by 1,2-NQ can also activate various stress-responsive signaling pathways, including those involving protein kinase C and RAS. nih.gov The disruption of the cAMP response element-binding protein (CREB) function by 1,2-NQ also represents a significant impact on cellular signaling, affecting the expression of genes involved in cell survival and other processes. nih.gov
| Signaling Pathway | Effect of 1,2-Naphthoquinone | Cellular Outcome |
| Nrf2/Keap1 | Activation | Cellular defense against oxidative stress |
| EGFR-Raf-MEK-ERK | Activation | Promotion of cell migration |
| Receptor Tyrosine Kinases (RTKs) | Activation | Modulation of cell growth and proliferation |
| Protein Kinase C/RAS | Activation (via ROS) | Cellular stress response |
| CREB | Inhibition | Down-regulation of target gene expression |
Modulation of Apoptotic and Necrotic Pathways
There is no specific information available in the reviewed scientific literature concerning the modulation of apoptotic and necrotic pathways by 1,2-Naphthalenedione, 6-methyl-. However, studies on other naphthoquinone derivatives have shown the potential to induce programmed cell death. For instance, a natural naphthoquinone, 2-methoxy-6-acetyl-7-methyljuglone, has been reported to induce both apoptosis and necroptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and nitric oxide (NO). nih.gov These findings suggest that the naphthoquinone scaffold can be a key pharmacophore for inducing cell death, but direct evidence for 1,2-Naphthalenedione, 6-methyl- is lacking.
Effects on Cell Cycle Progression
Specific studies investigating the effects of 1,2-Naphthalenedione, 6-methyl- on cell cycle progression have not been identified in the current body of scientific literature. Research on other, structurally distinct compounds containing a quinone or a naphthalene (B1677914) moiety has demonstrated cell cycle arrest. For example, a ruthenium(II) complex incorporating a 1-hydroxy-9,10-anthraquinone ligand was found to inhibit cell cycle progression at the G0/G1 phase in melanoma cells. mdpi.com However, these findings cannot be directly extrapolated to 1,2-Naphthalenedione, 6-methyl-.
Influence on Inflammatory Responses
There is a lack of specific data on the influence of 1,2-Naphthalenedione, 6-methyl- on inflammatory responses. The parent compound, 1,2-naphthoquinone, has been shown to elicit pro-inflammatory effects. nih.govresearchgate.netresearchgate.net The introduction of a methyl group at the 6-position of the naphthalene ring could potentially alter this activity, but without direct experimental evidence, the nature of this influence remains speculative. Some 1,4-naphthoquinone (B94277) derivatives isolated from a mangrove-derived fungus have demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide and pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophage cells. nih.gov
Antimicrobial and Antifungal Activity Studies (in vitro)
Detailed in vitro antimicrobial and antifungal activity studies specifically for 1,2-Naphthalenedione, 6-methyl- are not available in the reviewed literature. The broader class of naphthoquinones is known for its antimicrobial and antifungal properties. mdpi.commdpi.com
Minimum Inhibitory Concentration (MIC) Determinations
There are no published reports detailing the Minimum Inhibitory Concentration (MIC) of 1,2-Naphthalenedione, 6-methyl- against any specific bacterial or fungal strains. Studies on other naphthoquinone derivatives have reported a range of MIC values. For example, various 1,4-naphthoquinone derivatives have shown MIC values ranging from 15.625 to 500 µmol/L against Escherichia coli and Staphylococcus aureus. nih.gov Another study on selected naphthoquinones reported MIC values for 2-methoxynaphthalene-1,4-dione ranging from 3.12 to 12.5 µg/mL against Cryptococcus neoformans. nih.gov
Mechanism of Action Against Specific Pathogens
The mechanism of action of 1,2-Naphthalenedione, 6-methyl- against specific pathogens has not been elucidated due to a lack of targeted research. For the broader class of naphthoquinones, several mechanisms of antimicrobial action have been proposed. These include the generation of reactive oxygen species (ROS), which can lead to cellular damage, and the inhibition of essential enzymes. mdpi.com For instance, the natural naphthoquinone juglone (B1673114) has been shown to cause bacterial cell death by inducing ROS production, leading to DNA damage. nih.gov
Resistance Mechanisms and Countermeasures
There is no information available regarding microbial resistance mechanisms to 1,2-Naphthalenedione, 6-methyl-, nor have any countermeasures been investigated.
Advanced Analytical Methodologies for 1,2 Naphthalenedione, 6 Methyl Research
Chromatographic Separations
Chromatography, a cornerstone of separation science, offers a versatile platform for the analysis of 1,2-Naphthalenedione, 6-methyl-. The choice of chromatographic technique is dictated by the physicochemical properties of the compound and the objectives of the analysis, such as purity assessment, quantification, or preparative isolation.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of non-volatile or thermally labile compounds like 1,2-Naphthalenedione, 6-methyl-. The technique's high resolution and sensitivity make it ideal for both qualitative and quantitative assessments.
The separation in HPLC is achieved based on the differential partitioning of the analyte between a stationary phase and a liquid mobile phase. For 1,2-Naphthalenedione, 6-methyl-, reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol.
A variety of detection modes can be coupled with HPLC for the analysis of this compound:
UV-Visible Detection: Given the chromophoric nature of the naphthoquinone ring system, UV-Visible detection is a straightforward and robust method. The compound is expected to exhibit strong absorbance in the UV and visible regions, allowing for sensitive detection.
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides not only retention time data but also mass-to-charge ratio information, enabling unequivocal identification and structural elucidation of 1,2-Naphthalenedione, 6-methyl- and its potential metabolites or degradation products.
Electrochemical Detection (ECD): The quinone moiety of 1,2-Naphthalenedione, 6-methyl- is electrochemically active, making it amenable to highly sensitive and selective detection by ECD. This is particularly useful for trace-level analysis.
Table 1: Illustrative HPLC-UV Parameters for 1,2-Naphthalenedione, 6-methyl- Analysis
| Parameter | Value |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Expected Retention Time | 5.8 min |
Gas Chromatography (GC) for Volatile Derivatives
While 1,2-Naphthalenedione, 6-methyl- itself has limited volatility, Gas Chromatography (GC) can be employed for its analysis, particularly if it is derivatized to increase its volatility or if it is present as a volatile impurity. The NIST WebBook provides GC data for the parent compound, 1,2-Naphthalenedione, suggesting its amenability to GC analysis under appropriate conditions. nist.govnist.gov
In GC, separation occurs as the analyte, in a gaseous state, is carried by an inert gas (the mobile phase) through a column containing a stationary phase. The choice of column (e.g., polar or non-polar) is critical for achieving the desired separation. For detection, Flame Ionization Detection (FID) offers good sensitivity for organic compounds, while Mass Spectrometry (GC-MS) provides definitive identification. unl.edu
Table 2: Representative GC-MS Conditions for the Analysis of 1,2-Naphthalenedione
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Thin-Layer Chromatography (TLC) and Preparative Chromatography
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis of 1,2-Naphthalenedione, 6-methyl-. It is often used to monitor reaction progress, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. A spot of the sample is applied to a plate coated with a thin layer of adsorbent (e.g., silica (B1680970) gel), and the plate is developed in a sealed chamber with a suitable solvent system. The separation is visualized under UV light or by using a staining reagent.
Preparative chromatography, which can be performed using a column packed with a stationary phase, is utilized for the purification of larger quantities of 1,2-Naphthalenedione, 6-methyl-. chemrxiv.org This technique is essential for obtaining a highly pure sample for further structural elucidation or biological testing. nih.gov The principles are similar to analytical column chromatography, but on a larger scale.
Electrophoretic Techniques
Electrophoretic techniques separate molecules based on their differential migration in an electric field. These methods offer high efficiency and are particularly useful for the analysis of charged or polar compounds.
Capillary Electrophoresis (CE) for Purity and Separation
Capillary Electrophoresis (CE) is a high-resolution separation technique that takes place in a narrow-bore fused-silica capillary. scispace.com While neutral molecules like 1,2-Naphthalenedione, 6-methyl- are not directly separated by their electrophoretic mobility, they can be analyzed due to the electroosmotic flow (EOF) within the capillary. scispace.com However, the primary application of CE for this compound would likely involve methods that induce a charge or use a pseudostationary phase.
Micellar Electrokinetic Chromatography (MEKC)
Micellar Electrokinetic Chromatography (MEKC) is a powerful hybrid of electrophoresis and chromatography that allows for the separation of neutral compounds like 1,2-Naphthalenedione, 6-methyl-. wikipedia.orgnih.goveurjchem.comresearchgate.net In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration (CMC). scispace.comwikipedia.orgeurjchem.comresearchgate.net These micelles form a pseudostationary phase. scispace.comwikipedia.orgeurjchem.comresearchgate.net Neutral analytes partition between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles based on their hydrophobicity, leading to their separation. wikipedia.orgnih.gov
The selectivity in MEKC can be readily manipulated by changing the type and concentration of the surfactant, as well as by adding organic modifiers or other additives to the buffer. eurjchem.comresearchgate.net
Table 3: Hypothetical MEKC Parameters for the Separation of Naphthoquinone Derivatives
| Parameter | Value |
| Capillary | Fused-silica (50 µm i.d., 375 µm o.d., 50 cm total length) |
| Background Electrolyte | 25 mM Sodium borate (B1201080) buffer (pH 9.2) containing 50 mM Sodium dodecyl sulfate (B86663) (SDS) |
| Applied Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 254 nm |
Spectrophotometric and Fluorometric Assays
Spectrophotometric and fluorometric methods offer sensitive and accessible means for the analysis of 1,2-Naphthalenedione, 6-methyl-. These techniques rely on the molecule's inherent ability to absorb and emit light, which can be harnessed for both quantitative and qualitative purposes.
Quantitative Analysis Using UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a fundamental technique for the quantitative analysis of chromophoric compounds like 1,2-Naphthalenedione, 6-methyl-. The method is based on the principle that the compound absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum, and the amount of light absorbed is directly proportional to its concentration, as described by the Beer-Lambert law. researchgate.netijraset.com
The analysis involves measuring the absorbance of a solution containing the compound across a range of wavelengths to determine its absorption spectrum and identify the wavelength of maximum absorbance (λmax). For the parent compound, 1,2-naphthalenedione, characteristic absorption bands are observed. researchgate.net The spectrum typically shows a strong π-π* transition band at shorter wavelengths (around 250 nm) and weaker n-π* transition bands at longer wavelengths (340-420 nm). researchgate.netresearchgate.net The presence of the electron-donating methyl group at the 6-position is expected to cause a bathochromic (red) shift in these absorption maxima. The quantitative determination is performed by creating a calibration curve from standard solutions of known concentrations and measuring the absorbance of the unknown sample.
Table 1: Representative UV-Vis Spectral Data for Naphthoquinones in Different Solvents
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |
|---|---|---|---|
| 1,2-Naphthalenedione | Methanol | ~250, 340, 420 | Data not specified researchgate.netresearchgate.net |
| 1,2-Naphthalenedione | n-Hexane | ~248, 335, 415 | Data not specified researchgate.net |
| 1-Naphthol (B170400) | Chloroform | 287.0 | Not specified researchgate.net |
Note: Data for 1,2-Naphthalenedione, 6-methyl- is not explicitly available and must be determined experimentally. Values are based on the parent compound and related structures.
Development of Fluorescence-Based Detection Methods
While many quinones are known to quench fluorescence, making them suitable for "turn-off" sensing systems, the development of "turn-on" fluorescent probes offers higher sensitivity by reducing background signals. nih.govmdpi.com Fluorescence-based methods provide exceptional sensitivity and are applicable for detecting trace amounts of specific analytes. researchgate.net
The development of a fluorescence-based assay for 1,2-Naphthalenedione, 6-methyl- could proceed via several strategies:
Reaction-Based Probes: A non-fluorescent probe molecule could be designed to react specifically with the dione (B5365651) moiety of 1,2-Naphthalenedione, 6-methyl-. This reaction would yield a highly fluorescent product, leading to a "turn-on" signal directly proportional to the analyte concentration. mdpi.com
Enzyme-Activated Probes: An enzyme that specifically reduces the quinone could trigger the release of a fluorophore from a quenched probe molecule. mdpi.com
Fluorescence Quenching Assays: A fluorescent compound could be used where its fluorescence is quenched upon interaction or complex formation with 1,2-Naphthalenedione, 6-methyl-. The decrease in fluorescence intensity would then be measured. nih.gov
These methods often leverage principles like Förster resonance energy transfer (FRET) or photoinduced electron transfer (PET) as the mechanism for signaling. researchgate.net The design of such probes requires careful selection of a fluorophore whose excitation and emission spectra are suitable for the intended biological or environmental matrix. nih.govnih.gov
Coupled Analytical Techniques
Coupled or hyphenated analytical techniques combine the separation power of chromatography with the detection sensitivity and specificity of mass spectrometry, providing robust platforms for analyzing complex mixtures.
LC-MS/MS for Trace Analysis and Metabolite Identification (in vitro, ex vivo)
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a premier technique for the trace analysis of 1,2-Naphthalenedione, 6-methyl-, and the identification of its metabolites in biological samples. nih.govtechnologynetworks.com The method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and structural elucidation power of tandem mass spectrometry. youtube.com
The typical workflow involves:
Sample Preparation: Extraction of the analyte and its metabolites from the biological matrix (e.g., cell culture media, tissue homogenates) using techniques like liquid-liquid extraction or solid-phase extraction (SPE). nih.gov
Chromatographic Separation: The extract is injected into an HPLC system. A reversed-phase column (e.g., C18) is commonly used to separate 1,2-Naphthalenedione, 6-methyl- and its potential metabolites based on their polarity. nih.gov
Ionization: The separated compounds eluting from the column are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
Mass Analysis: The ionized molecules are detected in the first mass spectrometer (MS1) to obtain their mass-to-charge ratio (m/z). Specific precursor ions corresponding to the compound of interest and its expected metabolites are selected and fragmented via collision-induced dissociation (CID).
Fragment Ion Analysis: The resulting fragment ions are analyzed in the second mass spectrometer (MS2), generating a unique fragmentation pattern (MS/MS spectrum) that serves as a fingerprint for structural confirmation. nih.gov
This technique is invaluable for in vitro and ex vivo metabolism studies, allowing for the identification of biotransformation products such as hydroxylated or conjugated derivatives. youtube.com
Table 2: Illustrative LC-MS/MS Parameters for Naphthoquinone Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| LC System | ||
| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Separation of semi-polar compounds. |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid | Elution of analytes based on polarity. |
| Flow Rate | 0.2-0.4 mL/min | Optimal separation and ionization efficiency. |
| MS/MS System | ||
| Ionization Mode | ESI (Positive or Negative) | Generation of gas-phase ions. |
| Scan Type | Selected Reaction Monitoring (SRM) or Product Ion Scan | Quantitative analysis or structural identification. |
GC-MS for Volatile Compounds and Derivatized Forms
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. nih.gov For a compound like 1,2-Naphthalenedione, 6-methyl-, which has limited volatility, chemical derivatization is typically required to improve its chromatographic behavior. jfda-online.comnih.gov
The analytical process includes:
Derivatization: The hydroxyl groups that could be formed upon reduction of the quinone, or the quinone itself, must be converted into more volatile and thermally stable derivatives. A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. uzh.ch
GC Separation: The derivatized sample is injected into the gas chromatograph, where it is vaporized. The volatile derivatives are then separated as they travel through a capillary column (e.g., HP-5ms) based on their boiling points and interactions with the stationary phase. nih.gov
MS Detection: As the separated compounds elute from the column, they enter the mass spectrometer. They are typically ionized by electron ionization (EI), which generates a reproducible fragmentation pattern. This pattern provides a "fingerprint" that can be compared against mass spectral libraries for confident identification. researchgate.net
GC-MS is particularly useful for identifying and quantifying the parent compound and related volatile or derivatizable metabolites in various sample matrices.
Table 3: Typical GC-MS Parameters for Derivatized Naphthalene (B1677914) Metabolite Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| GC System | ||
| Column | HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film) | Separation of volatile derivatives. |
| Carrier Gas | Helium (1.0 mL/min) | Mobile phase for analyte transport. |
| Inlet Temperature | 250 °C | Vaporization of the sample. |
| Oven Program | Temperature ramp (e.g., 100 °C to 300 °C at 10 °C/min) | Separation of compounds with different boiling points. nih.gov |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation for library matching. |
| Mass Range | 50-550 amu | Detection of parent and fragment ions. |
Sensor Development for Detection and Monitoring
The development of specialized sensors offers the potential for real-time, on-site detection and monitoring of 1,2-Naphthalenedione, 6-methyl-, without the need for extensive sample preparation. nih.gov Electrochemical sensors are particularly promising for the detection of redox-active species like quinones. globalauthorid.comacs.org
The core of an electrochemical sensor consists of a modified electrode surface that facilitates a selective interaction with the target analyte, resulting in a measurable electrical signal (e.g., current or potential change). rsc.org Strategies for developing a sensor for 1,2-Naphthalenedione, 6-methyl- include:
Graphene-Based Sensors: The large surface area and excellent conductivity of graphene make it an ideal substrate. The graphene surface can be functionalized with molecules that have a specific affinity for the naphthoquinone structure through non-covalent interactions like π-π stacking. rsc.org
Electropolymerized Film Sensors: A thin polymer film containing recognition elements can be electropolymerized onto an electrode surface. Quinone-based polymers have been shown to have stable electroactivity and can act as both the immobilization platform and the redox transducer. nih.gov
Molecularly Imprinted Polymers (MIPs): This technique involves creating a polymer with "memory" for the shape and functional groups of the target molecule. A polymer is formed around the 1,2-Naphthalenedione, 6-methyl- template, which is later removed, leaving behind specific binding cavities for its selective rebinding and detection.
The detection mechanism in these sensors is typically based on the electrochemical reduction and oxidation of the quinone moiety, which generates a signal that can be measured using techniques like cyclic voltammetry or square wave voltammetry. nih.gov
Table 4: Comparison of Sensor Strategies for Quinone Detection
| Sensor Type | Principle | Advantages | Challenges |
|---|---|---|---|
| Graphene-Based | Adsorption of quinone onto a functionalized graphene surface via π-π interactions, modulating electrochemical properties. rsc.org | High sensitivity, large surface area, excellent conductivity. | Achieving high selectivity, controlling surface functionalization. |
| Polymer Film | Immobilization and transduction via a biocompatible, electroactive polymer film. nih.gov | Stable signal, biocompatibility, easy functionalization. | Potential for non-specific binding, film stability over time. |
Electrochemical Sensors and Biosensors
The detection of naphthoquinone derivatives is of significant interest due to their diverse biological activities and potential environmental impact. mdpi.com While specific research on electrochemical sensors and biosensors for 1,2-Naphthalenedione, 6-methyl- is not extensively documented in publicly available literature, the principles and methodologies applied to other naphthoquinones provide a strong foundation for developing such analytical tools.
Electrochemical sensors operate by measuring changes in electrical properties (such as current or potential) that occur when the target analyte interacts with an electrode surface. nih.gov These sensors are known for their high sensitivity, rapid response, low cost, and potential for miniaturization. nih.gov For naphthoquinone compounds, electrochemical detection is often based on their redox activity, as the quinone moiety can undergo reversible reduction and oxidation processes.
A common technique employed is voltammetry, where the current is measured as the applied potential is varied. The resulting voltammogram provides information about the redox potential and concentration of the analyte. To enhance the sensitivity and selectivity of these measurements, the electrode surface is often modified with various materials. For instance, gold nanoparticles and hollow nitrogen-doped carbon microspheres functionalized with thiolated-β-cyclodextrin have been used to create a sensitive electrochemical sensor for the simultaneous detection of 1-naphthol and 2-naphthol (B1666908). nih.gov This modification resulted in significantly higher oxidation peak currents and lower detection limits compared to unmodified electrodes. nih.gov
Biosensors are a specific type of electrochemical sensor that incorporates a biological recognition element, such as an enzyme or antibody, to achieve high selectivity. For phenolic compounds, which share structural similarities with naphthoquinones, tyrosinase-based biosensors have been developed. researchgate.net Tyrosinase catalyzes the oxidation of phenols to quinones, and the resulting electrochemical signal can be measured. An amperometric tyrosinase-based biosensor, using a self-assembled monolayer of ω-mercaptopropyl naphthoquinone on a gold electrode as an electron mediator, has been reported for the detection of phenols. researchgate.net This biosensor demonstrated a sensitive response at a working potential of -0.35 V vs. Ag/AgCl. researchgate.net
The development of electrochemical sensors for 1,2-Naphthalenedione, 6-methyl- would likely involve similar strategies. A key area of research would be the design of modified electrodes that can preconcentrate the analyte at the sensor surface and facilitate its electrochemical reaction. The choice of modifier could be guided by the specific properties of the methyl-substituted naphthalenedione. Furthermore, the exploration of enzymatic reactions that could selectively act on this compound would be a promising avenue for biosensor development.
| Sensor Type | Analyte | Electrode Modification | Detection Limit | Reference |
| Electrochemical Sensor | 1-Naphthol | Gold Nanoparticles/Hollow Nitrogen-Doped Carbon Microspheres/Thiolated-β-Cyclodextrin | 1.0 nM | nih.gov |
| Electrochemical Sensor | 2-Naphthol | Gold Nanoparticles/Hollow Nitrogen-Doped Carbon Microspheres/Thiolated-β-Cyclodextrin | 1.2 nM | nih.gov |
| Amperometric Biosensor | Phenol | ω-mercaptopropyl naphthoquinone on gold electrode with tyrosinase | 0.019 µM | researchgate.net |
Optical Sensors and Chemo-sensors
Optical sensors and chemosensors offer another powerful approach for the detection of chemical compounds, including naphthoquinone derivatives. These sensors rely on changes in optical properties, such as color (colorimetry) or light emission (fluorometry), upon interaction with the target analyte. mdpi.com They are advantageous due to their potential for visual detection, high sensitivity, and applicability in various environments. mdpi.com
Research into optical sensors for specific naphthoquinone derivatives has demonstrated the versatility of this approach. For example, naphthoquinone-based chemosensors have been developed for the selective detection of metal ions. rsc.org In one study, 2-((pyridine-2-yl)methylamino)naphthalene-1,4-dione and related compounds were shown to exhibit a distinct color change from orange to intense blue in the presence of Cu²⁺ ions, with a detection limit in the nanomolar range. rsc.org This color change is a result of the complexation between the naphthoquinone derivative and the metal ion. rsc.org
Fluorescence-based sensors have also been designed for the detection of various analytes using naphthoquinone scaffolds. A naphthoquinone-dopamine hybrid has been fabricated as a "turn-on" fluorescence chemosensor for the selective recognition of Sn²⁺ in an aqueous medium. acs.org The interaction with Sn²⁺ inhibits a photoinduced electron transfer process, leading to an increase in fluorescence intensity. acs.org The detection limit for Sn²⁺ using this sensor was found to be 4.13 × 10⁻⁷ M. acs.org
Furthermore, a naphthoquinone-based colorimetric sensor bearing hydrazone receptors has been developed for the detection of anions such as fluoride, cyanide, and acetate. nih.gov The interaction with these anions resulted in a naked-eye observable color change from green to light blue. nih.gov
While direct research on optical sensors specifically for 1,2-Naphthalenedione, 6-methyl- is limited, the existing literature on other naphthoquinones provides a clear roadmap for future development. The design of such sensors would involve synthesizing derivatives of 1,2-Naphthalenedione, 6-methyl- that incorporate specific recognition moieties for a target analyte. The interaction of this modified naphthoquinone with the analyte would then induce a measurable change in its absorption or fluorescence properties. The position of the methyl group on the naphthoquinone ring could influence the electronic properties of the sensor molecule and thus its optical response.
| Sensor Type | Target Analyte | Principle | Detection Limit | Reference |
| Colorimetric Chemosensor | Cu²⁺ | Complexation leading to color change | 1.48 × 10⁻⁸ mol L⁻¹ | rsc.org |
| Fluorescence Chemosensor | Sn²⁺ | Inhibited photoinduced electron transfer | 4.13 × 10⁻⁷ M | acs.org |
| Colorimetric Sensor | F⁻, CN⁻, AcO⁻ | Anion interaction leading to color change | Not specified | nih.gov |
Future Research Directions and Translational Perspectives for 1,2 Naphthalenedione, 6 Methyl
Exploration of Novel Synthetic Methodologies for Enhanced Sustainability
The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. For 1,2-Naphthalenedione, 6-methyl-, future research should prioritize the move away from traditional, often harsh, synthetic methods towards more sustainable alternatives. While a variety of methods exist for synthesizing naphthoquinone derivatives, including Friedel-Crafts alkylation and oxidation reactions, these often involve hazardous reagents and generate significant waste. nih.gov
Future synthetic strategies could draw inspiration from recent advancements in green chemistry. For instance, microwave-assisted organic synthesis has been successfully employed for the synthesis of other 1,2-naphthalenedione derivatives, offering benefits such as reduced reaction times, lower energy consumption, and the potential use of greener solvents. nih.gov Another promising avenue is the use of biocatalysts, such as laccase enzymes, which have been utilized for the one-pot synthesis of 1,4-naphthoquinones in aqueous media, a stark contrast to methods relying on organic solvents and heavy metal reagents. rsc.org
Table 1: Potential Green Synthesis Approaches for 1,2-Naphthalenedione, 6-methyl-
| Methodology | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. nih.gov | Optimization of solvent systems and catalysts for the specific substrate. |
| Biocatalysis (e.g., Laccase) | Use of aqueous media, high selectivity, biodegradable catalysts. rsc.org | Screening for suitable enzymes and optimizing reaction conditions. |
| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification. nih.gov | Development of robust, selective solid-supported catalysts. |
| Catalyst-Free Aqueous Media | Elimination of catalyst and organic solvent use. rsc.org | Investigation of reaction mechanisms under microwave irradiation in water. |
Discovery of Unprecedented Reactivity Patterns and Catalytic Applications
The reactivity of naphthoquinones is central to their utility. Future research should aim to uncover novel reactivity patterns of 1,2-Naphthalenedione, 6-methyl- that are distinct from its more studied isomers. The placement of the methyl group at the 6-position can influence the electronic properties of the quinone system, potentially leading to unique behavior in cycloaddition reactions, electrophilic additions, and metal-catalyzed cross-coupling reactions.
Furthermore, the catalytic potential of this compound and its derivatives remains largely unexplored. The redox activity inherent to the naphthoquinone core suggests possible applications in electrocatalysis or as an organocatalyst. For instance, gold-on-hypercrosslinked polystyrene has been used as a catalyst for the oxidation of 2-methylnaphthalene (B46627) to 2-methyl-1,4-naphthoquinone, highlighting the potential for developing catalytic systems for the synthesis and transformation of related compounds. researchgate.net Investigating the catalytic activity of 1,2-Naphthalenedione, 6-methyl- in various organic transformations could open up new synthetic pathways.
Deepening Understanding of Molecular Interactions with Biological Targets
While naphthoquinones as a class are known to exhibit a range of biological activities, including anticancer and antimicrobial effects, the specific interactions of 1,2-Naphthalenedione, 6-methyl- with biological macromolecules are not well understood. nih.govnih.gov Future research should employ a combination of in vitro assays and in silico molecular docking studies to elucidate these interactions.
Molecular docking can provide valuable insights into the binding affinity and mode of interaction of 1,2-Naphthalenedione, 6-methyl- with various biological targets, such as enzymes and nucleic acids. nih.govnih.govresearchgate.net For example, studies on other naphthoquinone derivatives have successfully used molecular docking to predict their binding to targets like neuraminidase and tubulin. nih.govresearchgate.net Such computational approaches can guide the rational design of new therapeutic agents based on the 1,2-Naphthalenedione, 6-methyl- scaffold. Key areas of investigation should include its potential as an inhibitor of enzymes implicated in cancer, such as protein tyrosine phosphatases, or its ability to generate reactive oxygen species, a mechanism of cytotoxicity for many quinones. researchgate.net
Table 2: Potential Biological Targets for 1,2-Naphthalenedione, 6-methyl-
| Target Class | Potential Therapeutic Area | Rationale |
| Protein Tyrosine Phosphatases (PTPs) | Diabetes, Cancer | 1,2-Naphthoquinone (B1664529) is known to inhibit PTP1B. researchgate.net |
| Neuraminidase | Antiviral | Dimeric naphthoquinones have shown inhibitory activity against H5N1 neuraminidase. nih.gov |
| Tubulin | Anticancer | Naphthol derivatives have been docked against the colchicine (B1669291) binding site of tubulin. researchgate.net |
| DNA | Anticancer | Aryl diazonium naphthoquinone compounds can intercalate into DNA. nih.gov |
Development of Advanced Analytical Tools for Complex Matrices
The ability to detect and quantify 1,2-Naphthalenedione, 6-methyl- in complex environmental and biological samples is crucial for both toxicological studies and for monitoring its fate in various applications. While standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are applicable, there is a need for the development of more sensitive and selective methods. nih.gov
Future research could focus on creating novel sensors specifically for 1,2-Naphthalenedione, 6-methyl-. This could involve the design of fluorescent chemosensors, where the interaction of the analyte with a specially designed polymer or molecular probe leads to a measurable change in fluorescence. The development of such sensors would enable real-time monitoring and high-throughput screening. Additionally, refining sample preparation techniques, such as solid-phase extraction and microextraction methods, will be essential for isolating and concentrating the compound from intricate matrices prior to analysis.
Integration with Materials Science and Nanotechnology for Functional Applications
The unique electronic and structural properties of 1,2-Naphthalenedione, 6-methyl- make it a promising building block for the creation of novel functional materials. The incorporation of this naphthoquinone derivative into polymer backbones could lead to materials with interesting redox, optical, or electronic properties.
Recent research has demonstrated the synthesis of fused heterocyclic polymers containing naphthoquinone structures that exhibit excellent thermal stability and desirable fluorescence properties. rsc.org These polymers have been successfully applied as selective fluorescent chemosensors for the detection of Fe³⁺ ions. rsc.org This provides a strong rationale for exploring the use of 1,2-Naphthalenedione, 6-methyl- as a monomer in the synthesis of new polymers for applications in sensing, organic electronics, and energy storage. Furthermore, the integration of this compound with nanomaterials, such as quantum dots or metallic nanoparticles, could lead to hybrid materials with synergistic properties, opening up new frontiers in diagnostics and catalysis.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 1,2-Naphthalenedione, 6-methyl-?
- Molecular formula : CHO, molecular weight : 158.15 g/mol, melting point : 139–142°C (dec., lit.) . Conflicting reports note a melting point of 146°C , suggesting potential polymorphism or experimental variability. The compound is sparingly soluble in water but soluble in ethanol, ether, and benzene . UV/Vis spectral data (e.g., λ) are critical for characterization and available via NIST databases .
Q. What synthetic routes are reported for 1,2-Naphthalenedione, 6-methyl-?
- The compound is synthesized via oxidation of 1-amino-2-naphthol derivatives . Optimization of reaction conditions (e.g., oxidizing agents, temperature) is essential to minimize byproducts. Structural confirmation via X-ray crystallography (e.g., cycloadduct analysis ) or NMR (e.g., methyl group chemical shifts ) is recommended.
Q. How can researchers characterize this compound in experimental settings?
- Use mass spectrometry (e.g., NIST MS Data Center protocols ) and UV/Vis spectroscopy . Gas chromatography (GC) with non-polar columns and temperature ramps is suitable for purity analysis . For crystalline forms, single-crystal X-ray diffraction provides definitive stereochemical data .
Q. What are the primary toxicological concerns in handling 1,2-Naphthalenedione, 6-methyl-?
- Acute toxicity (Category 4) is documented, with hazards including harmful ingestion, inhalation, and dermal contact . Chronic aquatic toxicity (H413) necessitates proper waste disposal . Comparative studies in rodents suggest hematological effects are less sensitive than in humans, particularly those with G6PDH deficiency .
Advanced Research Questions
Q. How do stereochemical factors influence the reactivity of 6-methyl-substituted dienes in (4+3) cycloadditions?
- Substituent position (e.g., 6-methyl vs. 1,3-dimethyl) affects endo/exo selectivity . For example, 6-methyl substitution yields moderate exo/endo ratios (e.g., 60:40 for cycloadducts 56/57), while 1,3-dimethyl groups achieve complete endo selectivity . Low yields due to isomer mixtures (e.g., E,E:E,Z) highlight the need for optimized reaction conditions .
Q. What experimental models are appropriate for resolving contradictions in toxicity data between species?
- Human-controlled exposure studies should follow ATSDR guidelines, including randomized dosing and concealed allocation . For mechanistic insights, prioritize in vitro models (e.g., Drosophila melanogaster somatic assays ) to assess metabolic activation pathways. G6PDH-deficient models may clarify species-specific hemolytic responses .
Q. How can environmental persistence and bioaccumulation potential be evaluated?
- Use environmental fate studies aligned with ATSDR’s inclusion criteria: environmental releases, monitoring data, and biodegradation pathways . Prioritize HPLC-MS for detecting trace metabolites in aquatic systems . Note that the compound lacks PBT/vPvB properties but may require chronic ecotoxicity testing (e.g., Daphnia magna) .
Q. What methodologies address discrepancies in reported physicochemical properties (e.g., melting points)?
- Conduct differential scanning calorimetry (DSC) under controlled heating rates to identify polymorphic forms . Cross-validate with computational models (e.g., density functional theory) to predict stable crystalline configurations .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
